Gatifloxacin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gatifloxacin-d4 is a labeled fluoroquinolone antibiotic . It’s a version of gatifloxacin, an antibiotic that inhibits bacteria such as Helicobacter pylori and Campylobacter jejuni . It also inhibits bacterial DNA gyrase and topoisomerase IV . This fluoroquinolone acts as a wide-spectrum antibiotic, inhibiting the growth of gram-negative and gram-positive bacteria . It’s more potent than other fluoroquinolones because bacteria require two genetic mutations to become resistant to it .
Synthesis Analysis
Gatifloxacin is a synthetic compound that acts through suppression of bacterial DNA synthesis by inhibition of gyrase or topoisomerase II enzyme in gram-negative bacteria, and topoisomerase IV enzyme in gram-positive bacteria .Molecular Structure Analysis
The molecular weight of Gatifloxacin-d4 is 379.42 and the molecular formula is C19H18D4FN3O4 . The methyl substituted piperazinyl group at carbon 7 increases the stability of the molecule, thus improving its half-life and pharmacokinetics .Chemical Reactions Analysis
A validated, specific, stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .Physical And Chemical Properties Analysis
Gatifloxacin-d4 has a molecular weight of 379.42 and a molecular formula of C19H18D4FN3O4 . It appears as an off-white solid . Its melting point is between 175 - 177 °C and it is soluble in chloroform and methanol .Applications De Recherche Scientifique
Antibacterial Applications
Gatifloxacin is an antibacterial agent belonging to the fourth-generation fluoroquinolone family . It has improved activity against Gram-positive bacteria, anaerobes, and broad-spectrum activity against Gram-negative bacteria .
Synthesis of Dimers
During the laboratory process for Gatifloxacin, four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed and identified . The synthesis, characterization, and control of these dimers have been studied .
Metabolite Synthesis
Despropylene Gatifloxacin, a metabolite of Gatifloxacin, has been synthesized as part of the study on the origin and control of the dimers .
Analytical Techniques
Recent advances in analytical techniques have focused on the assessment of Gatifloxacin, either alone or in combination with other drugs, in various biological media . Techniques include High-performance liquid chromatography, Spectrophotometry, electrochemical methods, Spectrofluorometric, and High-performance thin layer chromatography .
Drug Combinations
Gatifloxacin is available in pharmaceutical matrices with many drugs like Levofloxacin, Moxifloxacin, Dexamethasone, Satranidazole, Difluprednate .
Controlled-Release Delivery
Gatifloxacin has been used in the design of a controlled-release delivery composite . This can increase the release rate of the active ingredients of Gatifloxacin and have a longer-lasting antibacterial effect than simple agents . This helps reduce the dosage and resistance of Gatifloxacin in clinical applications .
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOMFCQGDBHNK-CNVQUGECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721474 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gatifloxacin-d4 | |
CAS RN |
1190043-25-4 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.